molecular formula C7H10O B2985866 2-(1-Ethynylcyclopropyl)ethanol CAS No. 144543-42-0

2-(1-Ethynylcyclopropyl)ethanol

Cat. No.: B2985866
CAS No.: 144543-42-0
M. Wt: 110.156
InChI Key: SAXWBLYTPVXPHC-UHFFFAOYSA-N
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Description

2-(1-Ethynylcyclopropyl)ethanol is an organic compound with the molecular formula C7H10O It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of a cyclopropyl ring, which is further substituted with an ethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Ethynylcyclopropyl)ethanol can be achieved through several methods. One common approach involves the reaction of cyclopropylcarbinol with acetylene in the presence of a strong base such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu). The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.

Another method involves the hydroboration-oxidation of 1-ethynylcyclopropane. In this process, 1-ethynylcyclopropane is first treated with borane (BH3) to form an organoborane intermediate, which is then oxidized using hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH) to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The choice of method depends on factors such as availability of starting materials, cost, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-(1-Ethynylcyclopropyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as an aldehyde or ketone, using oxidizing agents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: PCC, CrO3, or potassium permanganate (KMnO4) under acidic or basic conditions.

    Reduction: LiAlH4 or NaBH4 in anhydrous ether or tetrahydrofuran (THF).

    Substitution: SOCl2 or PBr3 in the presence of a base such as pyridine.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alkanes.

    Substitution: Formation of alkyl halides.

Scientific Research Applications

2-(1-Ethynylcyclopropyl)ethanol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(1-Ethynylcyclopropyl)ethanol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modifying their activity. The ethynyl group may also participate in π-π interactions with aromatic residues in proteins, affecting their function. Additionally, the compound’s unique structure allows it to interact with lipid membranes, altering their fluidity and permeability.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylmethanol: Similar structure but lacks the ethynyl group.

    2-Cyclopropylethanol: Similar structure but lacks the ethynyl group.

    1-Ethynylcyclopropane: Similar structure but lacks the hydroxyl group.

Uniqueness

2-(1-Ethynylcyclopropyl)ethanol is unique due to the presence of both the ethynyl and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

2-(1-ethynylcyclopropyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c1-2-7(3-4-7)5-6-8/h1,8H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAXWBLYTPVXPHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1(CC1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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